Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the pyrimidine ring, and a 4-chlorophenyl group at the 6th position. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- typically involves the reaction of 4-chloroaniline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 4th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA synthesis in microbial cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-phenylpyrimidine
Uniqueness
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H5Cl3N2 |
---|---|
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2,4-dichloro-6-(4-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H |
InChI Key |
PVNMNEIRQWTEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.